molecular formula C4H9Cl2NO2 B015906 Methyl 2-amino-3-chloropropanoate hydrochloride CAS No. 33646-31-0

Methyl 2-amino-3-chloropropanoate hydrochloride

Cat. No.: B015906
CAS No.: 33646-31-0
M. Wt: 174.02 g/mol
InChI Key: POPBCSXDEXRDSX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 33646-31-0; synonyms: 3-Chloro-L-Ala-OMe hydrochloride) is a chiral amino acid ester hydrochloride with the molecular formula C₄H₉Cl₂NO₂ and a molecular weight of 174.03 g/mol . It exists in racemic or enantiomeric forms, such as the (R)- and (S)-isomers (CAS: 17136-54-8 and 112346-82-4, respectively) . The compound is synthesized via esterification of D-serine followed by chlorination using thionyl chloride, yielding a high-purity product (≥95%) with minimal side reactions . Its primary applications lie in life sciences research, particularly as a building block in pharmaceutical and biochemical studies .

Properties

IUPAC Name

methyl 2-amino-3-chloropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBCSXDEXRDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4
Record name 33646-31-0
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Record name 3-Chloro-D-alanine methyl ester hydrochloride
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Record name Methyl 2-amino-3-chloropropanoate hydrochloride
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Preparation Methods

Esterification of D-Serine

D-Serine is dissolved in methanol, and thionyl chloride (SOCl₂) is added dropwise under cooling (<25°C). The mixture undergoes reflux for 5–8 hours, yielding D-serine methyl ester hydrochloride. Excess methanol is evaporated, and the product is crystallized using ethyl acetate, achieving >95% yield.

Key Reaction Parameters:

  • Molar Ratio: 1:1.8 (D-serine : SOCl₂)

  • Solvent: Methanol (anhydrous)

  • Temperature: Reflux at 65°C

  • Workup: Ethyl acetate pulping at 25°C removes residual impurities.

Chlorination of D-Serine Methyl Ester Hydrochloride

The ester intermediate is suspended in dichloroethane, and SOCl₂ is added. The reaction proceeds at 40–50°C for 24 hours, facilitating β-chlorination. After filtration, the crude product is decolorized in methanol, cooled to 0°C, and crystallized to obtain the final compound with 85–90% purity.

Optimization Insights:

  • Solvent Choice: Dichloroethane minimizes side reactions (e.g., ester hydrolysis) compared to polar solvents.

  • Temperature Control: Maintaining 40–50°C prevents racemization.

Industrial-Scale Production Methods

Continuous Flow Chlorination

Large-scale synthesis employs continuous flow reactors for chlorination, enhancing heat dissipation and reaction uniformity. Thionyl chloride is introduced into a serine methyl ester hydrochloride slurry in dichloroethane, achieving 92% conversion in 6 hours.

Advantages:

  • Throughput: 500–1,000 kg/batch

  • Yield Improvement: 12% higher than batch reactors due to precise stoichiometric control.

Acetylation-Chlorination Hybrid Protocol

An alternative industrial route acetylates serine methyl ester hydrochloride with acetyl chloride before chlorination. This method reduces side-product formation (e.g., dimerization) by protecting the amino group:

  • Acetylation: Serine methyl ester hydrochloride + acetyl chloride → 2-acetamido-3-chloropropanoate methyl ester.

  • Chlorination: Thionyl chloride in dichloroethane at 50°C for 8 hours.

Table 1: Comparison of Industrial Methods

ParameterContinuous Flow ChlorinationAcetylation-Chlorination
Yield 89%82%
Purity 93%88%
Racemization <1%3%
Scalability High (1,000+ kg)Moderate (500 kg)

Critical Analysis of Reaction Parameters

Solvent Selection

  • Methanol: Optimal for esterification but risks hydrolysis if traces of water remain.

  • Dichloroethane: Non-polar nature suppresses nucleophilic side reactions during chlorination.

Temperature and Time

  • Esterification: Prolonged reflux (>8 hours) degrades the product, while shorter durations (<5 hours) leave unreacted starting material.

  • Chlorination: Elevated temperatures (>50°C) accelerate racemization, necessitating strict thermal control.

Stoichiometry

  • Thionyl Chloride Excess: A 10% molar excess ensures complete chlorination but requires neutralization with NaOH post-reaction to prevent HCl-induced decomposition.

Purification and Characterization Techniques

Crystallization

The crude product is recrystallized from methanol/ethyl acetate (1:3 v/v), yielding white crystals with 98% purity. Cooling to 0°C enhances crystal uniformity.

Analytical Validation

  • HPLC: Reverse-phase C18 column (UV detection at 210 nm) confirms purity. Retention time: 6.2 minutes.

  • Chiral HPLC: Chiralpak AD-H column verifies enantiomeric excess (>99% for D-isomer).

  • 1H-NMR (DMSO-d₆): δ 3.79 (s, 3H, OCH₃), δ 4.21 (q, 1H, CHCl), δ 8.45 (br s, 3H, NH₃⁺).

Table 2: Spectral Data Comparison

TechniqueObserved DataReference Data
1H-NMR δ 3.79 (OCH₃)δ 3.78–3.81
13C-NMR δ 170.1 (C=O)δ 169.8–170.3
IR (cm⁻¹) 1745 (ester C=O)1740–1750

Chemical Reactions Analysis

Thielavin B undergoes various chemical reactions, including oxidation and esterification. It contains O-substituted salicylic acid, which allows it to participate in these reactions . Common reagents used in these reactions include oxidizing agents and esterification catalysts. The major products formed from these reactions include various derivatives of thielavin B, which can be used for further biological studies .

Scientific Research Applications

Synthesis of Antibiotics

Methyl 2-amino-3-chloropropanoate hydrochloride is primarily utilized in the synthesis of D-cycloserine, an antibiotic effective against drug-resistant tuberculosis. The compound acts as a precursor that undergoes further chemical transformations to yield D-cycloserine, which has a unique mechanism of action by inhibiting bacterial cell wall synthesis .

Regulatory Role in Central Nervous System

Research indicates that D-cycloserine, derived from this compound, functions as a modulator of the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function, suggesting potential applications in treating psychiatric disorders such as anxiety and schizophrenia . The compound's ability to enhance cognitive functions presents a promising area for further research.

Environmental Considerations in Synthesis

Recent studies emphasize the environmentally friendly synthesis methods for this compound. These methods involve less hazardous reagents and generate fewer by-products, aligning with green chemistry principles. For instance, the use of thionyl chloride and dichloroethane in controlled conditions has shown to produce high yields while minimizing environmental impact .

Case Study 1: Synthesis Methodology

A notable synthetic route involves dissolving D-serine in methanol followed by methyl esterification using thionyl chloride. This method has been reported to yield high purity products with minimal side reactions, making it efficient for large-scale production .

Case Study 2: Therapeutic Applications

Clinical studies have explored the use of D-cycloserine in treating social anxiety disorder and post-traumatic stress disorder (PTSD). These studies suggest that the compound may enhance the efficacy of exposure therapy by facilitating fear extinction processes .

Data Tables

ConditionMechanism of ActionClinical Evidence
TuberculosisCell wall synthesis inhibitionEffective against drug-resistant strains
Anxiety DisordersNMDA receptor modulationEnhances exposure therapy outcomes

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Key Applications/Properties References
This compound C₄H₉Cl₂NO₂ 174.03 Chloro at C3 Racemic/(R)/(S) Life sciences research, chiral synthesis
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride C₅H₁₂ClNO₃ 181.62 Methoxy at C3 R-configuration Likely used in solubility studies
(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride C₁₀H₂₀ClNO₂ 221.72 Cyclohexyl at C3 S-configuration Enhanced lipophilicity for membrane studies
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride C₁₁H₁₄ClNO₂ 227.69 Methyl at C2, phenyl at C3 Not specified Receptor-binding studies
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride C₁₁H₁₄Cl₂NO₃ 288.14 Ethyl ester, 4-chlorophenyl, hydroxy Not specified Pharmaceutical intermediate

Reactivity and Functional Group Influence

  • Chloro vs. Methoxy Substitution: The chloro group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., forming peptide bonds). In contrast, the methoxy group in the analog (C₅H₁₂ClNO₃) is electron-donating, reducing reactivity but improving aqueous solubility .
  • Cyclohexyl vs. Chloro: The bulky cyclohexyl group in C₁₀H₂₀ClNO₂ increases lipophilicity, favoring membrane permeability in drug delivery systems, whereas the smaller chloro group in the parent compound is more versatile in synthetic chemistry .

Stereochemical Impact

  • Enantiomers of this compound (e.g., (R)- and (S)-forms) are critical in asymmetric synthesis. For example, the (S)-isomer (CAS: 112346-82-4) is used to produce chiral β-lactam antibiotics . Racemic mixtures, however, may require resolution for specific applications .

Physicochemical Properties

  • Solubility and Storage: The target compound is hygroscopic and stored under inert conditions at 2–8°C . Analogs like the cyclohexyl derivative (C₁₀H₂₀ClNO₂) share similar storage requirements but exhibit lower solubility due to hydrophobic groups .

Research and Industrial Relevance

  • Synthetic Efficiency : The target compound’s synthesis achieves >90% yield with recyclable reagents, making it cost-effective and environmentally friendly compared to analogs requiring complex purification .

Biological Activity

Methyl 2-amino-3-chloropropanoate hydrochloride, often referred to as (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, is a chiral compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₄H₉ClN₁O₂
  • Molecular Weight : 174.03 g/mol
  • CAS Number : 33646-31-0
  • IUPAC Name : this compound

This compound is characterized by the presence of an amino group, a chlorinated carbon, and a methyl ester, making it a versatile building block in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that (S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits significant antimicrobial activity. Notably, it has shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism appears to involve interaction with d-serine, which is crucial for the bacteria's cell wall synthesis.

Bacterial Strain Activity Observed Mechanism
Mycobacterium tuberculosisInhibition of growthInteraction with d-serine in cell wall synthesis
Various Gram-positive bacteriaAntimicrobial effectsPotential disruption of cell membrane integrity

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, potentially linked to its structural similarity to neurotransmitters. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride may also exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

The biological activities of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Receptor Binding : It may bind to specific receptors involved in neurotransmission and cellular signaling pathways.
  • Cellular Uptake : The structural features facilitate its uptake into cells, where it can exert its biological effects.

Case Studies

  • Tuberculosis Treatment Exploration :
    A study explored the efficacy of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride against Mycobacterium tuberculosis. Results indicated a promising inhibitory effect, suggesting further investigation into its potential as an anti-tubercular agent is warranted.
  • Neuroprotection in Animal Models :
    In vivo studies on animal models demonstrated that administration of the compound resulted in reduced neuronal loss following induced oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The unique structure of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride differentiates it from similar compounds. Below is a comparative table showcasing related compounds and their properties:

Compound Name Structural Features Unique Properties
L-AlanineSimple amino acidNon-chiral; essential for protein synthesis
(S)-Methyl 2-amino-3-fluoropropanoateContains fluorine instead of chlorinePotentially different biological activity
(S)-Methyl 2-amino-3-bromopropanoateContains bromine instead of chlorineMay exhibit different reactivity patterns

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-chloropropanoate hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology : The compound is synthesized via esterification of 3-chloro-D-alanine followed by HCl salt formation. Chiral resolution is critical for pharmaceutical applications (e.g., cycloserine synthesis). Techniques include enzymatic resolution or asymmetric catalysis. Chiral HPLC (e.g., using a Chiralpak® column) validates enantiomeric purity, with retention times compared to standards . For lab-scale synthesis, Schlenk-line techniques under inert atmospheres prevent hydrolysis of the ester group .

Q. What analytical methods are most reliable for characterizing this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm structure (e.g., δ ~3.7 ppm for methyl ester, δ ~4.2 ppm for α-proton adjacent to NH₂).
  • HPLC-MS for purity assessment (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Elemental analysis to verify Cl⁻ and NH₃⁺ content .
    • Quality Control : Purity ≥95% is typical; residual solvents (e.g., methanol) should be quantified via GC .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Safety Protocols :

  • Storage : Keep in airtight containers at 2–8°C, protected from moisture (hydrochloride salts are hygroscopic). Desiccants like silica gel are recommended .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 25°C). Monitor via HPLC for hydrolysis products (e.g., 3-chloroalanine). The ester group is labile under alkaline conditions .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >150°C). Long-term stability studies (25°C/60% RH) show <2% degradation over 6 months when stored properly .

Q. What strategies are effective for resolving data contradictions in enantioselective synthesis yields?

  • Troubleshooting :

  • Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s thiourea) to improve enantiomeric excess (ee).
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction parameters (e.g., temperature, solvent polarity) .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent choice, stoichiometry) affecting yield and ee .

Q. What role does this compound play in studying enzyme inhibition or drug metabolism?

  • Applications :

  • Enzyme Studies : Acts as a substrate analog for alanine racemase or D-amino acid oxidase. Kinetic assays (e.g., UV-Vis monitoring NADH oxidation) quantify inhibition constants (Ki) .
  • Metabolite Tracing : Isotope-labeled versions (e.g., ¹³C-methyl) track metabolic pathways in cell cultures via LC-MS/MS .

Q. How can researchers identify and quantify degradation products in formulated samples?

  • Analytical Workflow :

  • Forced Degradation : Expose samples to heat, light, or oxidative stress.
  • LC-HRMS : Identify unknown degradants (e.g., hydrolyzed propanoic acid derivatives) using high-resolution mass spectrometry.
  • Quantitation : Validate degradation limits per ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-chloropropanoate hydrochloride
Reactant of Route 2
Methyl 2-amino-3-chloropropanoate hydrochloride

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